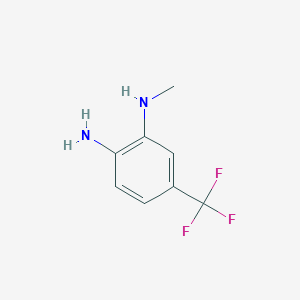

N1-Methyl-5-(trifluoromethyl)benzene-1,2-diamine

Description

N1-Methyl-5-(trifluoromethyl)benzene-1,2-diamine is a substituted aromatic diamine featuring a methyl group at the N1 position and a trifluoromethyl (-CF₃) group at the 5-position of the benzene ring. This compound is structurally tailored to combine steric bulk (via the methyl group) and electron-withdrawing effects (via -CF₃), making it valuable in organocatalysis, pharmaceutical synthesis, and materials science.

Properties

Molecular Formula |

C8H9F3N2 |

|---|---|

Molecular Weight |

190.17 g/mol |

IUPAC Name |

2-N-methyl-4-(trifluoromethyl)benzene-1,2-diamine |

InChI |

InChI=1S/C8H9F3N2/c1-13-7-4-5(8(9,10)11)2-3-6(7)12/h2-4,13H,12H2,1H3 |

InChI Key |

RVLXXVBCYMNEID-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=CC(=C1)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Methyl-5-(trifluoromethyl)benzene-1,2-diamine typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 3,5-bis(trifluoromethyl)benzylamine with 1-fluoro-2-nitrobenzene, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of reducing agents such as palladium on carbon (Pd-C) and hydrogen gas (H2) to achieve the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N1-Methyl-5-(trifluoromethyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amine groups.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

N1-Methyl-5-(trifluoromethyl)benzene-1,2-diamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N1-Methyl-5-(trifluoromethyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N1-Methyl-5-(trifluoromethyl)benzene-1,2-diamine with structurally related benzene-1,2-diamine derivatives, emphasizing substituent effects, synthesis, and applications:

Key Comparative Insights

Substituent Effects on Reactivity :

- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group enhances electrophilicity of the benzene ring, facilitating nucleophilic aromatic substitutions. This is critical in catalysts requiring precise electronic tuning .

- Steric Effects : N1-Methyl and N1-cyclohexyl derivatives exhibit divergent catalytic performances. For example, cyclohexyl substituents improve enantioselectivity in asymmetric reactions due to steric guidance, while methyl groups offer moderate hindrance .

Synthetic Methodologies: Nitro Reductions: SnCl₂·2H₂O in ethanol is a common method for reducing nitro to amino groups, as seen in 4-fluoro-5-(4-phenylpiperazin-1-yl)benzene-1,2-diamine synthesis . Alkylation/Substitution: Selective alkylation (e.g., using 1,2-dibromoethane) or nucleophilic aromatic substitution (e.g., with 2-fluoronitrobenzene) are key steps for introducing N1 substituents .

Applications in Catalysis: Benzene-1,2-diamine derivatives with -CF₃ groups show promise as H-bond donors in organocatalysts. For instance, cyclohexane-1,2-diamine-based catalysts achieved 93% conversion in Michael additions, albeit with moderate enantioselectivity (41% ee) . Bromo and chloro analogs serve as intermediates for cross-coupling reactions, expanding utility in medicinal chemistry .

Stability and Handling: Diamines with nitro groups (e.g., 2,4-dinitrophenyl derivatives) require careful handling due to thermal instability . Trifluoromethylated compounds generally exhibit superior stability under acidic/basic conditions, as noted in Thermo Scientific’s safety guidelines .

Biological Activity

N1-Methyl-5-(trifluoromethyl)benzene-1,2-diamine is an organic compound notable for its unique trifluoromethyl group and its potential biological activities. This article explores the compound's synthesis, biological interactions, and potential therapeutic applications based on recent research findings.

This compound has the molecular formula C11H12F3N2. The presence of the trifluoromethyl group significantly influences its electronic properties, enhancing its stability and reactivity in biological systems. The synthesis typically involves multi-step reactions that can yield high purity products suitable for biological testing.

Synthesis Overview

The synthesis of this compound often includes:

- Starting Materials : Trifluoromethylated benzene derivatives.

- Reagents : Amine coupling agents and catalysts.

- Conditions : Varying temperatures and solvents to optimize yield.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with various enzymes and receptors, modulating key biochemical pathways. The trifluoromethyl group enhances membrane permeability, facilitating cellular uptake and interaction with intracellular targets .

Enzyme Interactions

Research indicates that this compound may serve as a valuable tool in studying enzyme interactions. It has been utilized in assays to evaluate its effects on specific enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit certain enzyme activities related to cancer cell metabolism, suggesting potential applications in oncology .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Anticancer Potential : A study investigating the compound's effects on murine liver cell lines demonstrated significant growth inhibition in tumorigenic cells without affecting non-tumorigenic counterparts at concentrations around 10 µM. This selective toxicity indicates its potential as a therapeutic agent in cancer treatment .

- Enzyme Modulation : In vitro assays revealed that this compound could modulate enzyme activity associated with drug metabolism, potentially impacting pharmacokinetics and drug interactions .

- Biological Pathways : Further research is needed to elucidate the specific signaling pathways affected by this compound. Initial findings suggest alterations in phosphoprotein localization and signaling cascades that are critical for cell proliferation and survival .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine | Different trifluoromethyl position | Varies; less studied |

| N,N-Dimethyl-3-(trifluoromethyl)benzene-1,4-diamine | Dimethyl substitution | Potentially different reactivity profile |

| N,N-Dimethyl-5-(trifluoromethyl)benzene-1,3-diamine | Different substitution pattern | Varies; requires further study |

Q & A

Q. What are the recommended synthetic routes for introducing methyl and trifluoromethyl groups into benzene-1,2-diamine derivatives?

- Methodological Answer : A common approach involves sequential functionalization via nucleophilic aromatic substitution (NAS) or catalytic coupling. For example, trifluoromethyl groups can be introduced using Cu-mediated coupling with CF₃ sources (e.g., TMSCF₃), while methyl groups are added via alkylation or reductive amination. Post-functionalization, catalytic hydrogenation is often employed to stabilize the diamine backbone . For derivatives like N1-Methyl-5-(trifluoromethyl)benzene-1,2-diamine, intermediates such as nitro precursors are reduced using Pd/C or Raney Ni under H₂ .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze , , and NMR spectra to verify substituent positions and rule out regioisomers. For example, NMR typically shows a singlet for CF₃ groups at ~-60 ppm .

- X-ray crystallography : Use SHELXL (for refinement) and OLEX2 (for structure solution) to resolve bond lengths, angles, and hydrogen-bonding networks. Similar benzene-1,2-diamine derivatives have been validated this way .

Q. What purification strategies are effective for isolating high-purity this compound?

- Methodological Answer :

- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) for intermediates.

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) for final products. High-purity (>98%) trifluoromethyl-substituted diamines are achievable, as demonstrated in reagent catalogs .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the reactivity of benzene-1,2-diamine derivatives in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing CF₃ group enhances electrophilicity at adjacent positions, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, Pd-catalyzed reactions with aryl halides proceed efficiently at the 5-position of the benzene ring. Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to calculate electrostatic potentials, HOMO-LUMO gaps, and charge distribution. This helps predict sites for electrophilic/nucleophilic attack.

- Molecular Dynamics (MD) : Simulate solvation effects and stability in polar solvents (e.g., DMSO) to guide experimental conditions .

Q. How can researchers resolve discrepancies in spectroscopic data for regioisomeric diamine derivatives?

- Methodological Answer :

- 2D NMR (COSY, NOESY, HSQC) : Assign overlapping signals by correlating - and - couplings. For example, NOE interactions can distinguish N-methyl vs. aryl-methyl groups .

- Mass spectrometry (HRMS) : Confirm molecular formulas with <2 ppm error to rule out isobaric impurities .

Q. What crystallographic challenges arise when analyzing trifluoromethyl-substituted diamines, and how are they addressed?

- Methodological Answer :

- Disorder in CF₃ groups : Use SHELXL’s PART instruction to model partial occupancy or rotational disorder. Restraints (e.g., DFIX, SIMU) improve refinement stability .

- Twinned crystals : Implement TWIN/BASF commands in OLEX2 to deconvolute overlapping reflections .

Q. How does the stability of this compound vary under acidic/basic conditions?

- Methodological Answer :

- pH-dependent degradation studies : Monitor stability via HPLC at 25°C in buffers (pH 1–13). Trifluoromethyl groups generally enhance stability under acidic conditions but may hydrolyze in strong bases.

- Storage recommendations : Store under inert gas (N₂/Ar) at -20°C to prevent oxidation, as advised for similar diamines in safety data sheets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.